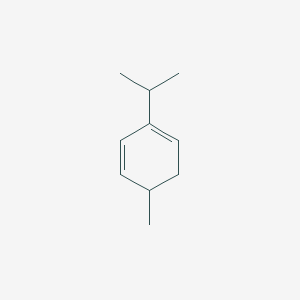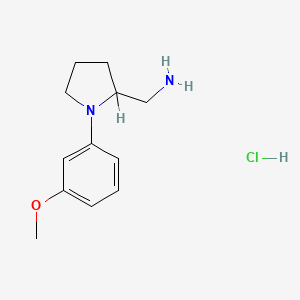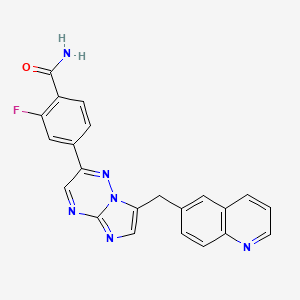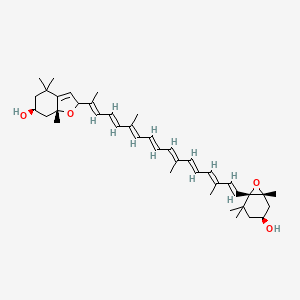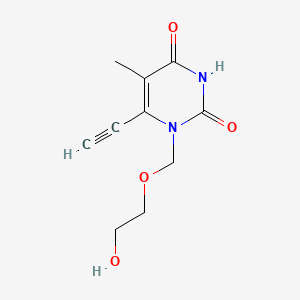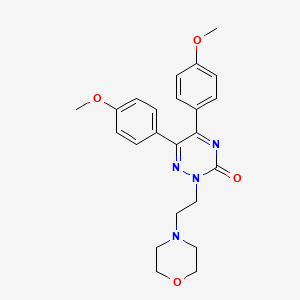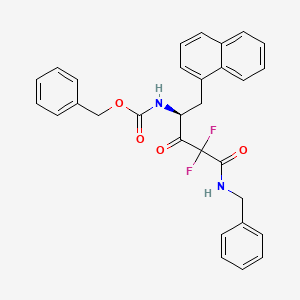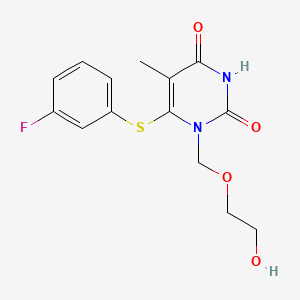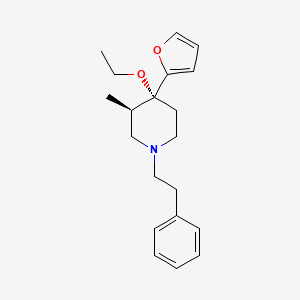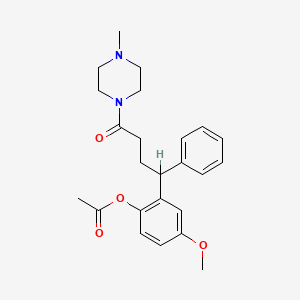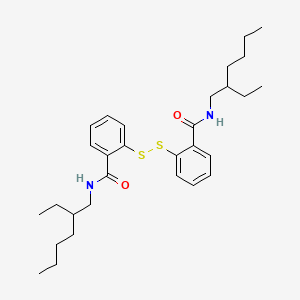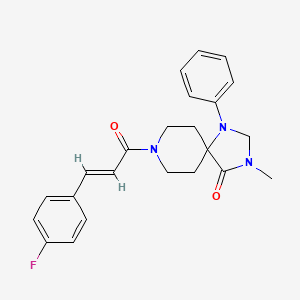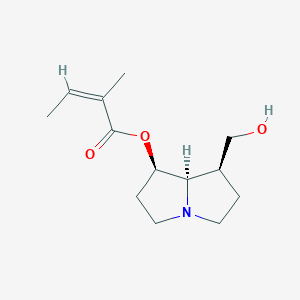
7-Angeloylplatynecine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Angeloylplatynecine is a pyrrolizidine alkaloid with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of 239.31 g/mol . This compound is derived from plants belonging to the genus Senecio, such as Senecio chrysocoma and Senecio paniculatus . Pyrrolizidine alkaloids are known for their diverse biological activities and potential medicinal applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Angeloylplatynecine involves the esterification of platynecine with angelic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: the extraction from natural sources, such as Senecio species, remains a viable method for obtaining this compound .
化学反応の分析
Types of Reactions: 7-Angeloylplatynecine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Reduction: Reduction reactions can convert the ester group to an alcohol, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted esters .
科学的研究の応用
7-Angeloylplatynecine has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of pyrrolizidine alkaloids.
Biology: Research on its biological activity includes studies on its cytotoxicity and potential therapeutic effects.
Medicine: Investigations into its pharmacological properties, such as anti-inflammatory and anticancer activities, are ongoing.
作用機序
The mechanism of action of 7-Angeloylplatynecine involves its interaction with cellular macromolecules. It can form adducts with DNA and proteins, leading to cytotoxic effects. The compound’s molecular targets include enzymes involved in DNA replication and repair, which can result in cell cycle arrest and apoptosis .
類似化合物との比較
- 7-Tigloylplatynecine
- 7-O-Tigloylplatinecine
- 7-Angeloylplatinecine
Comparison: 7-Angeloylplatynecine is unique due to its specific esterification with angelic acid, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles .
特性
CAS番号 |
94054-32-7 |
|---|---|
分子式 |
C13H21NO3 |
分子量 |
239.31 g/mol |
IUPAC名 |
[(1R,7S,8R)-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12-/m1/s1 |
InChIキー |
JVBOUYIVPAHNGB-YHTXKQJMSA-N |
異性体SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)CO |
正規SMILES |
CC=C(C)C(=O)OC1CCN2C1C(CC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


